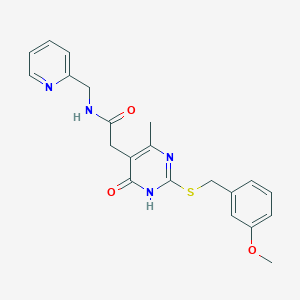

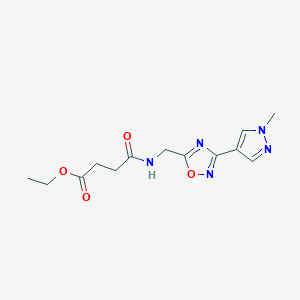

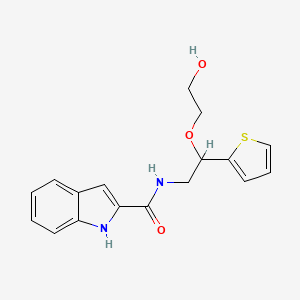

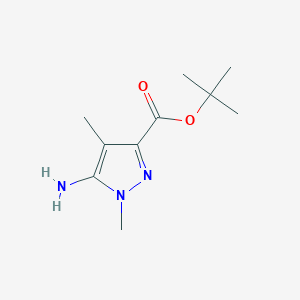

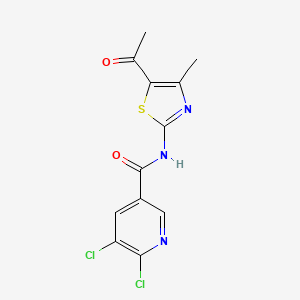

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the kinase enzyme known as Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Scientific Research Applications

Cognitive Enhancing and Protective Effects

Research on derivatives closely related to "N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide" has demonstrated potential cognitive enhancing and protective effects. For instance, studies on 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including those with thiophene and indole moieties, revealed antiamnestic and antihypoxic activities. These compounds showed significant reversing potency in electroconvulsion-induced amnesia and protective effects against hypoxia in mice. One derivative, in particular, was found to be more potent than tacrine in amnesia-reversal assays, highlighting its potential as a cognitive enhancer with less toxicity (Ono et al., 1995).

Antimicrobial Activity

Compounds structurally related to "this compound" have been studied for their antimicrobial properties. For example, novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and its Cr(III) and Zn(II) complexes demonstrated significant antibacterial activity against various pathogenic strains, including Listeria monocytogenes and Staphylococcus aureus, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Altundas et al., 2010).

Chemical Synthesis and Characterization

Another area of application involves the synthesis and characterization of related compounds for further pharmacological exploration. Studies on the synthesis, characterisation, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates offer insights into the structural requirements for antimicrobial efficacy. These research efforts contribute to the broader understanding of how modifications in the chemical structure affect biological activity and stability, paving the way for the design of new therapeutic agents (Spoorthy et al., 2021).

Potential for Anti-inflammatory Applications

Further investigations into compounds with indole and thiophene components have explored their potential for anti-inflammatory applications. The design, synthesis, and biological activity studies of new cycloalkylthiophene-Schiff bases and their metal complexes highlight their effectiveness against inflammation, suggesting a promising avenue for the development of novel anti-inflammatory drugs (Altundas et al., 2010).

properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-7-8-22-15(16-6-3-9-23-16)11-18-17(21)14-10-12-4-1-2-5-13(12)19-14/h1-6,9-10,15,19-20H,7-8,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRGKYHWRGNUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)